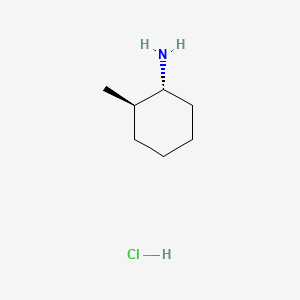

trans-2-Methyl-cyclohexylamine hydrochloride

Description

Properties

IUPAC Name |

(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLFCWFKPOQAHM-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39558-31-1, 302596-19-6 | |

| Record name | 2-Methylcyclohexylamine hydrochloride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302596196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56HVC1I50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ETA0KBB60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Hydrogenation of Precursors

A primary method to synthesize trans-2-Methyl-cyclohexylamine hydrochloride involves catalytic hydrogenation of suitable precursors such as open-chain crown ethers or 4-methylcyclohexanone oximes.

Catalyst and Promoters : Supported ruthenium catalysts on carriers like carbon fiber, activated carbon, or alumina (Al2O3) are employed. Alkali metal promoters such as lithium metaborate, sodium hydroxide, potassium hydroxide, sodium methoxide, or potassium tert-butoxide enhance catalytic activity and selectivity toward the trans isomer.

Reaction Conditions : The hydrogenation is conducted in an autoclave under nitrogen displacement followed by hydrogen displacement. Typical conditions are 4.0 MPa hydrogen pressure and temperatures ranging from 60 to 190°C, preferably 80 to 175°C.

-

- Raw materials (e.g., open-chain crown ether derivatives) are charged into the autoclave.

- The system is purged with air and nitrogen to remove oxygen.

- Hydrogen is introduced, and catalytic hydrogenation proceeds to yield a mixture enriched in trans-4-methylcyclohexylamine.

- The reaction mixture is processed further to isolate the trans isomer.

This method achieves high purity of the trans isomer in the crude product (around 98%) and allows catalyst recycling, reducing costs and environmental impact.

Acidification and Salt Formation

After hydrogenation, the amine is converted into its hydrochloride salt to facilitate purification and isolation.

Acidification : Hydrochloric acid (preferably 31% technical grade) is added dropwise to the amine solution until the pH reaches 1–2. Sulfuric acid can also be used but hydrochloric acid is preferred for better salt properties.

Salt Crystallization : The acidified mixture is concentrated to dryness, and crystallization is induced by adding mixed solvents such as isobutanol and acetone or combinations of methanol, ethyl alcohol, or isopropanol with acetone.

Crystallization Conditions : Typically, crystallization is carried out at around 15°C with two cycles to enhance purity.

Yield and Purity : The crystallized trans-4-methylcyclohexylamine hydrochloride exhibits high purity, with HPLC analysis showing trans/cis isomer ratios of approximately 99.3/0.3%. Molar yields range from 37.8% to 44.4% depending on the solvent system used.

Separation and Recycling of Cis Isomer

The cis isomer, often formed as an impurity, is separated during crystallization. The mother liquors containing the cis isomer are subjected to neutralization, extraction, and rectification steps to convert the cis isomer back into the trans isomer, enabling recycling of raw materials and improving overall yield.

Neutralization : Sodium hydroxide aqueous solution (pH 13–14) is used to neutralize the acidic solution.

Extraction Solvents : Isopropyl ether, hexahydrotoluene, or toluene are used for extraction, with isopropyl ether being preferred.

Recycling Process : The recovered cis isomer undergoes structural rearrangement under hydrogenation conditions to convert into the trans isomer, which is then reintroduced into the separation process.

Alternative Synthesis via Reduction of Oximes

Another documented method involves the reduction of 4-methylcyclohexanone oxime with sodium in alcohol solvents (commonly ethanol).

Typical Outcome : This method yields trans-4-methylcyclohexylamine with 8–10% cis isomer impurity.

Purification : Further purification to increase trans isomer content is achieved by crystallization of the corresponding pivalate salt, which significantly reduces cis isomer content and other impurities.

Application : The purified trans-4-methylcyclohexylamine and its hydrochloride salt are used as intermediates in the synthesis of antidiabetic drugs such as glimepiride.

Summary Table of Preparation Parameters and Outcomes

| Preparation Step | Conditions/Materials | Outcome/Purity | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Ru catalyst on carbon fiber; Li metaborate promoter; 4.0 MPa H2; 80–175°C | Crude trans-4-methylcyclohexylamine, ~98% purity | Catalyst recyclable; cost-effective |

| Acidification & Salt Formation | HCl (31%), pH 1–2; solvent mix (isobutanol + acetone) | Trans isomer hydrochloride salt; 99.3% trans purity | Crystallization at 15°C; molar yield ~44% |

| Cis Isomer Separation & Recycling | Neutralization with NaOH (pH 13–14); extraction with isopropyl ether | Conversion of cis to trans isomer; improved yield | Enables raw material recycling |

| Reduction of Oximes | Sodium in ethanol | Trans isomer with 8–10% cis impurity | Requires further purification via pivalate salt crystallization |

Research Findings and Advantages

The described hydrogenation and separation method achieves a high molar yield of trans isomer (>65% when considering raw material recycling), which is superior to other literature-reported methods.

The process is controllable, stable, and scalable, with solvent recovery and catalyst reuse enhancing sustainability.

The crystallization of the hydrochloride salt provides excellent separation of trans and cis isomers, yielding a product with trans isomer purity exceeding 99%.

The alternative oxime reduction method, while simpler, results in higher cis impurity and requires additional purification steps.

Chemical Reactions Analysis

Types of Reactions: trans-2-Methyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products:

Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanol.

Reduction: Formation of more saturated amines.

Substitution: Formation of various substituted cyclohexylamine derivatives

Scientific Research Applications

trans-2-Methyl-cyclohexylamine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of trans-2-Methyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in biological systems, it may interact with amine receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare trans-2-methyl-cyclohexylamine hydrochloride with other cyclohexylamine derivatives and arylcyclohexylamines, emphasizing structural variations, physicochemical properties, and applications.

Key Observations:

Structural Complexity :

- trans-2-Methyl-cyclohexylamine HCl is less structurally complex compared to aryl-substituted analogs like Methoxetamine HCl (which contains a 3-methoxyphenyl group) or Deschloroketamine HCl (phenyl-substituted). This simplicity enhances its utility in foundational organic synthesis .

- The presence of electron-withdrawing groups (e.g., fluorine in 2-Fluoro Deschloroketamine HCl) increases molecular polarity, affecting solubility and reactivity .

Applications :

- Pharmaceutical Intermediates : trans-2-Methyl-cyclohexylamine HCl is primarily used in chiral synthesis, whereas arylcyclohexylamines (e.g., Methoxetamine HCl) are employed as reference standards in forensic and neuropharmacological research due to their affinity for NMDA receptors .

- Forensic Relevance : Compounds like 2-Fluoro Deschloroketamine HCl are studied for their structural resemblance to controlled substances, aiding in regulatory compliance .

Aryl-substituted derivatives exhibit higher molecular weights and extended conjugation, influencing their UV-Vis spectral profiles (e.g., Methoxetamine HCl’s absorbance in chromatographic analysis) .

Research Findings and Industrial Relevance

- Synthetic Utility : trans-2-Methyl-cyclohexylamine HCl’s rigid cyclohexane backbone is advantageous for constructing stereochemically defined ligands in asymmetric catalysis .

- Pharmacological Contrast : Unlike arylcyclohexylamines (e.g., Deschloroketamine HCl), trans-2-Methyl-cyclohexylamine HCl lacks aromatic moieties, rendering it pharmacologically inert in receptor-binding assays .

Biological Activity

trans-2-Methyl-cyclohexylamine hydrochloride (CAS Number: 39558-31-1) is a chemical compound derived from cyclohexylamine, characterized by the presence of a methyl group at the second carbon of the cyclohexane ring in a trans configuration. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.

Chemical Structure:

- Molecular Formula: C7H16ClN

- Molecular Weight: 161.66 g/mol

Reactions:

this compound can undergo several types of chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: Can be reduced to more saturated amines using lithium aluminum hydride or sodium borohydride.

- Substitution: Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine and hydroxyl groups in the compound facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. This modulation may influence various cellular signaling pathways and biochemical processes.

Research Findings

Study 1: Interaction with Enzymes

A study investigated the effects of various cyclohexylamine derivatives on enzyme activity related to neurotransmitter metabolism. Results indicated that this compound significantly altered the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This suggests potential implications for neurological disorders .

Study 2: Anticancer Activity

In another study focusing on redox-active compounds, derivatives similar to this compound were evaluated for their ability to induce oxidative stress in cancer cells. The findings demonstrated that these compounds could enhance reactive oxygen species (ROS) production, leading to increased apoptosis in cancerous cells .

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme modulation, potential anticancer properties | Medicinal chemistry, organic synthesis |

| Cyclohexylamine | Simple amine derivative | Less specific biological activity | Industrial applications |

| 2-Aminocyclohexanol | Similar structure with hydroxyl group | Limited biological studies | Organic synthesis |

Q & A

Basic: What are the recommended synthetic routes for trans-2-Methyl-cyclohexylamine hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or resolution of racemic mixtures. For stereochemical control:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (Ru or Rh) to hydrogenate precursor imines or enamines .

- Resolution Techniques : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .

- Quality Control : Validate stereochemical purity using polarimetry and corroborate with -NMR or -NMR to confirm trans-configuration .

Basic: How should researchers characterize the thermal stability and degradation pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen atmosphere (10°C/min) to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events. For example, a sharp endotherm at ~200°C may indicate melting with decomposition .

- Degradation Studies : Incubate samples under accelerated conditions (40°C/75% RH for 6 months) and analyze via LC-MS to identify hydrolytic or oxidative byproducts (e.g., cyclohexene derivatives) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To address:

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and characterize forms via X-ray diffraction (XRPD) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as moisture uptake can alter apparent solubility .

- Standardized Protocols : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method at 25°C) with HPLC quantification. Pre-saturate solvents with the compound to avoid supersaturation artifacts .

Advanced: What analytical strategies are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with dual detection to separate amines, hydrochlorides, and non-ionic impurities. Set thresholds per ICH Q3A guidelines .

- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents like THF or ethyl acetate) with a DB-5MS column and electron ionization .

- ICP-MS : Screen for heavy metals (e.g., Pd, Ni) if metal catalysts are used in synthesis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, collect solids via vacuum, and dispose as hazardous waste .

- First Aid : For eye exposure, irrigate with water for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced: How can researchers optimize chiral separation of this compound from its cis-isomer?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use cyclodextrin-based columns (e.g., Cyclobond I-2000) with mobile phases containing 0.1% diethylamine in hexane/isopropanol (90:10 v/v) to enhance enantioselectivity .

- Capillary Electrophoresis (CE) : Employ sulfated β-cyclodextrin as a chiral selector in 50 mM phosphate buffer (pH 2.5) at 25 kV .

- Crystallization Control : Leverage preferential crystallization in ethanol/water systems by seeding with pure trans-crystals .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers under nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Humidity : Use desiccants (silica gel) to limit moisture absorption, which can promote hydrolysis .

- Light Protection : Amber glass vials or aluminum foil wrapping to prevent photodegradation .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in alkylation or acylation reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction conditions .

- pKa Estimation : Employ ACD/Labs or MarvinSuite to predict protonation states and guide pH-dependent reaction designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.